molecular formula C13H10N4O5 B030264 1,3-Bis(4-nitrophenyl)urea CAS No. 587-90-6

1,3-Bis(4-nitrophenyl)urea

Cat. No. B030264
CAS RN: 587-90-6
M. Wt: 302.24 g/mol
InChI Key: JEZZOKXIXNSKQD-UHFFFAOYSA-N
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Description

1,3-Bis(4-nitrophenyl)urea is the active component of the antifertility agent nicarbazin, in chicken, duck, and goose plasma . Its empirical formula is C13H10N4O5 .


Synthesis Analysis

The synthesis of 1,3-Bis(4-nitrophenyl)urea involves the reaction of isocyanates or carbamoyl chlorides with ammonia . A bioactive ligand and its dinuclear metal (II) complexes were synthesized and characterized by Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible), nuclear magnetic resonance (1H-NMR), mass spectroscopy, and molar conductance measurements .


Molecular Structure Analysis

The structure of 1,3-Bis(4-nitrophenyl)urea was investigated by FTIR, 1H-NMR, and crystallographic spectroscopy . The ligand has been crystallized in the monoclinic system with a P21/c space group .


Chemical Reactions Analysis

1,3-Bis(4-nitrophenyl)urea interacts through hydrogen bonding with a variety of oxoanions in an MeCN solution to give bright yellow 1:1 complexes .


Physical And Chemical Properties Analysis

1,3-Bis(4-nitrophenyl)urea has a melting point of >300 °C . Its molecular weight is 302.24 .

Scientific Research Applications

Antibacterial Activity

1,3-Bis(4-nitrophenyl)urea and its metal (II) complexes have been studied for their antibacterial activity . The metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the ligand and standard drugs . Among these complexes, the compound having Zn-metal showed greater antibacterial activity against all four tested bacteria and was more effective against Serratia marcescens .

Synthesis of Metal (II) Complexes

1,3-Bis(4-nitrophenyl)urea is used in the synthesis of dinuclear metal (II) complexes . These complexes have been characterized by Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible), nuclear magnetic resonance (1H-NMR), mass spectroscopy and molar conductance measurements .

Crystallography

Crystals of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, a derivative of 1,3-Bis(4-nitrophenyl)urea, were grown by slow evaporation from methanol solution . The X-ray diffraction measurement was carried out on STOE IPDS- 2/2T diffractometer with monochromated Mo Kα (λ = 0.71073 Å) irradiation .

Antifertility Agent

1,3-Bis(4-nitrophenyl)urea is the active component of the antifertility agent nicarbazin , in chicken, duck, and goose plasma .

Prophylactic Treatment of Coccidiosis

Nicarbazin, which contains 1,3-Bis(4-nitrophenyl)urea as an active component, is used for prophylactic treatment of coccidiosis in poultry birds .

Determination of Nicarbazin Residues

Nicarbazin may be used as a reference standard for the determination of nicarbazin residues in samples of chicken tissues, poultry feed, eggs and litter by high performance liquid chromatography (HPLC) method .

Mechanism of Action

From a chemical perspective, nicarbazin is an equimolar complex formed by 1,3-Bis(4-nitrophenyl)urea and 4-6 dimethyl-2-(1H)-pyrimidinone . The DNC represents the biologically active part of the complex, but to be absorbed it must be bound to the HDP .

Safety and Hazards

1,3-Bis(4-nitrophenyl)urea may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation .

Future Directions

The antibacterial activities of 1,3-Bis(4-nitrophenyl)urea and its metal complexes were examined against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Serratia marcescens) . It was found that metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the ligand and standard drugs . This suggests potential future directions in leveraging these properties for medicinal applications.

properties

IUPAC Name

1,3-bis(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JEZZOKXIXNSKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0043761
Record name 4,4'-Dinitrodiphenylurea
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Molecular Weight

302.24 g/mol
Source PubChem
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Product Name

1,3-Bis(4-nitrophenyl)urea

CAS RN

587-90-6
Record name 4,4′-Dinitrocarbanilide
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Record name Urea, N,N'-bis(4-nitrophenyl)-
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Record name 1,3-bis(4-nitrophenyl)urea
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Synthesis routes and methods I

Procedure details

One proceeds as described in Example 6 with the difference that a distillating column is attached to the flask, the mixture is maintained in gentle boiling and methanol is removed continuously from the mixture. After 2 hours of reaction the end-product is filtered off, 50 mmoles of methyl N-(4-nitrophenyl)-carbamate and 50 mmoles of 4-nitroaniline are added to the filtrate, and the reaction is repeated. The results of four subsequent cycles are summarized in Table 2.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

9.81 g (50 mmoles) of methyl N-(4-nitrophenyl)carbamate, 6.9 g (50 mmoles) of 4-nitroaniline, 140 ml of xylene and 11.8 g (about 50 mmoles) of Genamin CS 302 D (a mixture of N,N-dimethyl-C10-18 alkylamines sold by the firm Hoechst AG) are introduced into a flask equipped with a reflux condenser, and the mixture is boiled. The yellow crystals of the end-product appear already in the 3rd minute of boiling, and the amount of the crystalline precipitate rapidly increases. After 0.5 hours of boiling the thick, orange crystal suspension is filtered in vacuo when hot, the filter cake is washed twich with 20 ml of hot xylene, each, and then with acetone, finally the product is dried in vacuo. 12.78 g (85.2%) of N,N'-bis(4-nitrophenyl)-urea are obtained. The product is uniform when examined by layer chromatography utilizing a 3:1 mixture of n-hexane and acetone as solvent, and the chromatographic appearance of the product is identical with that of the authentic sample.
Quantity
9.81 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethyl-C10-18 alkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1,3-Di-(4-nitrophenyl)urea was prepared by the dropwise addition of a solution of p-nitrophenylisocyanate (16.4 g, 0.1 mole) in dimethyl formamide (150 ml) to a solution of p-nitroaniline (13.8 g, 0.1 mole) in dimethylformamide (130 ml) at 4° C. 1,3-Di-(4-nitrophenyl)urea precipitated slowly as a yellow solid.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3-bis(4-nitrophenyl)urea interact with anions, and what factors influence this interaction?

A: 1,3-Bis(4-nitrophenyl)urea acts as a hydrogen bond donor, interacting with various anions through its urea NH groups. [, ] The strength of this interaction depends on the anion's basicity. For instance, stronger bases like acetate (CH3COO-) form more stable complexes than weaker bases like nitrate (NO3-). [] Interestingly, fluoride (F-) initially forms a strong hydrogen-bonded complex but can deprotonate the urea at higher concentrations due to the formation of stable bifluoride (HF2-) ions. []

Q2: Can computational methods provide insights into the anion recognition properties of 1,3-bis(4-nitrophenyl)urea?

A: Yes, molecular dynamics (MD) simulations have been employed to investigate the interactions of 1,3-bis(4-nitrophenyl)urea with anions in different solvents. [] These simulations revealed stronger interactions with oxyanions compared to halide anions in water. [] In acetonitrile, a less polar solvent, the interactions with all tested anions were significantly stronger, suggesting solvent polarity plays a crucial role in anion recognition. []

Q3: What is the structural characterization of 1,3-bis(4-nitrophenyl)urea?

A: While the provided abstracts lack specific spectroscopic data, we can deduce some information. 1,3-Bis(4-nitrophenyl)urea's molecular formula is C13H10N4O5, and its molecular weight is 302.25 g/mol. [] The compound is characterized as forming bright yellow complexes with various oxoanions in acetonitrile solution. [] Further structural details can be found in its crystal structure, which has been determined for its complex with tetrabutylammonium hydrogencarbonate ([Bu4N][1.HCO3]). []

Q4: Are there any known biological applications of 1,3-bis(4-nitrophenyl)urea?

A: 1,3-Bis(4-nitrophenyl)urea is a component of the anticoccidial drug nicarbazin, used in poultry treatment. [] This suggests potential biological activity, but the provided research focuses on its analytical detection in eggs rather than its mechanism of action. [] Separately, a study investigated the antibacterial activity of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes. [] This derivative exhibited promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing antibacterial agents based on this scaffold. []

Q5: What analytical methods are used to study 1,3-bis(4-nitrophenyl)urea?

A: Liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) is a key technique for analyzing 1,3-bis(4-nitrophenyl)urea, particularly in complex matrices like eggs. [] This method offers high sensitivity, enabling the detection and quantification of trace amounts of the compound. [] Additionally, techniques like UV-Vis spectroscopy, NMR, and FTIR are likely employed for its characterization, though specific data is not provided in the abstracts. [, ]

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